![molecular formula C19H17N3O5 B2744753 6-(2,5-Dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one CAS No. 899968-31-1](/img/structure/B2744753.png)

6-(2,5-Dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

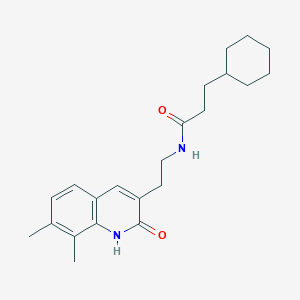

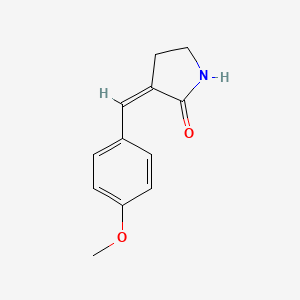

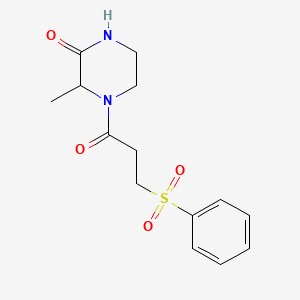

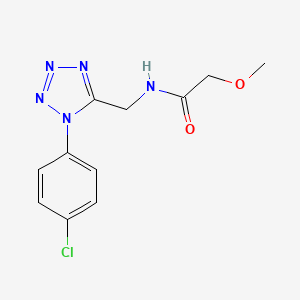

6-(2,5-Dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one, also known as DNP, is a chemical compound that has been extensively researched for its various applications. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 365.36 g/mol. DNP is a pyridazinone derivative and has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Enzymatic Activity and Antioxidant Capacity

2,6-Dimethoxyphenol, a structurally related compound, demonstrates significant utility in the study of oxidase activities of various microbial multicopper proteins. This compound is used as a substrate in spectrophotometric assays to measure laccase activity, which is pivotal in understanding the enzymatic roles these proteins play across different microorganisms (Solano et al., 2001). Furthermore, 2,6-dimethoxyphenol has been utilized in the enzymatic synthesis of dimers with higher antioxidant capacities, leveraging its potential beyond mere activity measurement to the production of bioactive compounds with enhanced antioxidative properties (Adelakun et al., 2012).

Synthetic Chemistry and Molecular Docking

A novel class of pyridazin-3-one derivatives demonstrates a general synthetic route, indicating the versatility of pyridazin-3-one scaffolds in the synthesis of fused azines and highlighting their potential utility in various chemical syntheses (Ibrahim & Behbehani, 2014). Additionally, compounds derived from pyridazin-3-one structures have been investigated for their potential as aldose reductase inhibitors, a key target in managing complications of diabetes, through molecular docking studies. These investigations suggest that such compounds can serve as simplified substrates for the development of new inhibitors, with some showing inhibitory properties comparable to established treatments (Costantino et al., 1999).

Materials Science

The synthesis and characterization of donor-acceptor polymeric electrochromic materials, where pyrido[4,3-b]pyrazine acts as an acceptor unit, underscore the role of pyridazine derivatives in the development of novel materials. These polymers exhibit significant electrochromic properties, including high coloration efficiency and fast response times, making them promising candidates for use in NIR electrochromic devices (Zhao et al., 2014).

properties

IUPAC Name |

6-(2,5-dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c1-26-15-6-8-18(27-2)16(11-15)17-7-9-19(23)21(20-17)12-13-4-3-5-14(10-13)22(24)25/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMPQJQYXZDYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2744670.png)

![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2744674.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744677.png)

![Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B2744680.png)

![1-[({2-[(2-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}ethyl)disulfanyl]ethyl}imino)methyl]naphthalen-2-ol](/img/structure/B2744682.png)

![2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2744685.png)

![6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2744689.png)